methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
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Overview
Description
“Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, and anti-HSV-1 .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred .Chemical Reactions Analysis
The chemical reactions involving thiazolo[3,2-a]pyrimidines are diverse and depend on the substituents present . For instance, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives, and reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones gave amino derivatives .Scientific Research Applications
Synthesis and Derivative Formation
Methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate and its derivatives have been explored extensively for their potential in synthesizing novel compounds with significant biological activities. A study detailed the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their applications as anti-inflammatory and analgesic agents. These compounds demonstrated substantial inhibitory activity on cyclooxygenase-1 and cyclooxygenase-2, along with analgesic and anti-inflammatory activities, indicating their therapeutic potential (Abu‐Hashem et al., 2020).
Anti-Inflammatory and Analgesic Activities
Another research focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives, revealing moderate anti-inflammatory activity compared to indomethacin, a standard drug. This highlights the compound's relevance in developing new anti-inflammatory drugs (Tozkoparan et al., 1999).
Antimicrobial Activity
The antimicrobial activities of derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides were studied, showing that these compounds exhibit more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. This positions them as promising candidates for developing new antimicrobial agents (Kolisnyk et al., 2015).
Structural and Conformational Studies
Studies on the structural modifications leading to changes in the supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provide insights into their conformational features. Such research is vital for understanding the molecular basis of the compound's biological activities and could guide the design of new molecules with enhanced efficacy (Nagarajaiah et al., 2014).
Future Directions
Thiazolo[3,2-a]pyrimidines, including “methyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate”, have shown a wide range of biological activities, making them promising scaffolds for the design of new medicines . Future research could focus on further exploring their biological activities and developing more efficient synthesis methods .
Mechanism of Action
Target of Action
The compound, also known as methyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They have been associated with a wide range of biological activities, including antibacterial and antitubercular activities .
Mode of Action
It is known that thiazolo[3,2-a]pyrimidines generally function by binding to their targets competitively . The compound’s interaction with its targets may result in changes that lead to its observed biological activities.
Result of Action
Some thiazolo[3,2-a]pyrimidines have shown significant antibacterial and antitubercular activities , suggesting that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves reactions carried out at specific temperatures . Additionally, the compound’s activity may be affected by the biological environment in which it is introduced, including the presence of other molecules and the pH of the environment.
Properties
IUPAC Name |
methyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-14(21)9-2-4-10(5-3-9)17-12(19)11-8-16-15-18(13(11)20)6-7-23-15/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDYAYMSELHIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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